molecular formula C6H9N B027635 2,4-Dimethylpyrrole CAS No. 625-82-1

2,4-Dimethylpyrrole

Cat. No.: B027635
CAS No.: 625-82-1
M. Wt: 95.14 g/mol
InChI Key: MFFMQGGZCLEMCI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,4-Dimethylpyrrole is porphobilinogen deaminase , an enzyme involved in the biosynthesis of tetrapyrroles . This enzyme plays a crucial role in the heme biosynthesis pathway, which is essential for various biological processes.

Mode of Action

This compound acts as a potent inhibitor of porphobilinogen deaminase . By inhibiting this enzyme, it disrupts the normal heme biosynthesis pathway, leading to various biochemical changes in the cell.

Pharmacokinetics

Its physical properties such as its density (0924 g/mL at 25 °C) and boiling point (165-167 °C) suggest that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its action and efficacy may be influenced by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

2,4-Dimethylpyrrole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of boron dipyrromethene (BODIPY) dyes, which are widely used in bioimaging and sensing applications . The compound interacts with various enzymes and proteins during these synthetic processes. For instance, it can act as a substrate for enzymes involved in the formation of pyrrole-based structures, facilitating the creation of more complex molecules. The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates and transition states, which are crucial for the progression of biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, this compound may inhibit the activity of enzymes involved in the degradation of pyrrole-based compounds, thereby increasing the stability and concentration of these compounds within the cell. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time scales. The compound is relatively stable under standard laboratory conditions, but it can undergo photodecomposition when exposed to light, leading to the formation of hydrogen, methane, ethane, and polymeric products . Over time, these degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of controlling experimental conditions to ensure reproducibility and accuracy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of this compound have been associated with toxic effects, including oxidative stress and apoptosis. These findings underscore the importance of carefully determining the appropriate dosage for experimental studies to avoid adverse effects and ensure the validity of the results.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyrrole-based compounds. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of this compound within the cell is crucial for its biochemical activity and overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound within these compartments can affect its activity and function. For instance, its presence in the nucleus may influence gene expression by interacting with transcription factors, while its localization in the mitochondria can impact energy metabolism and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rapacuronium bromide is synthesized by modifying the cyclo-amino structure of the substituents to the androstene skeleton of aminosteroidal neuromuscular blocking agents . The synthesis involves multiple steps, including the formation of the piperidinium and propionyloxy groups, and the final bromide addition.

Industrial Production Methods: The industrial production of rapacuronium bromide involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes rigorous quality control measures to prevent contamination and ensure consistency in the final product .

Properties

IUPAC Name

2,4-dimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMQGGZCLEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211551
Record name 2,4-Dimethyl-1H-pyrrole
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Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-82-1
Record name 2,4-Dimethylpyrrole
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Record name 2,4-Dimethyl-1H-pyrrole
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Record name 2,4-Dimethylpyrrole
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Record name 2,4-Dimethyl-1H-pyrrole
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Record name 2,4-dimethyl-1H-pyrrole
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Record name 2,4-DIMETHYL-1H-PYRROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2,4-dimethyl-1H-pyrrole moiety contribute to the biological activity of compounds like Sunitinib?

A1: Research suggests that the 2,4-dimethyl-1H-pyrrole moiety, often found in conjunction with an indolin-2-one core, plays a vital role in binding to the active site of tyrosine kinases. [, ] Specifically, these moieties likely engage in crucial interactions with amino acid residues within the ATP-binding pocket, leading to kinase inhibition. []

Q2: What is the impact of halogenation on the 5-position of the indolin-2-one ring in compounds containing the 2,4-dimethyl-1H-pyrrole scaffold?

A2: Studies investigating derivatives with a 5-bromo-7-azaindolin-2-one core, alongside the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent antitumor activity. [] This suggests that halogenation at the 5-position can significantly enhance the compound's potency, potentially through influencing binding affinity or pharmacokinetic properties. []

Q3: Can modifications to the carboxamide side chain of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives alter their activity?

A3: Yes, modifying the carboxamide side chain with various basic and weakly basic groups has been shown to impact both antitumor properties and pharmaceutical properties like solubility and protein binding. [] For example, introducing a 2-diethylaminoethyl group led to the development of Sunitinib, highlighting the importance of side chain optimization. []

Q4: What is known about the metabolism of drugs containing the 2,4-dimethyl-1H-pyrrole moiety?

A4: Studies on (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) revealed that it undergoes hepatic oxidation, primarily mediated by CYP1A1 and CYP1A2 enzymes, leading to the formation of hydroxyindolinone metabolites. [] Interestingly, TSU-68 exhibited autoinductive properties, increasing its own metabolism upon repeated administration. [, ]

Q5: Does the presence of the 2,4-dimethyl-1H-pyrrole group influence the bioavailability of these drugs?

A5: While the research doesn't directly address the specific impact of the 2,4-dimethyl-1H-pyrrole group on bioavailability, modifications to the carboxamide side chain have been shown to significantly influence this property. [] This suggests that optimizing the overall molecular structure, including this moiety, can be crucial for achieving desirable pharmacokinetic profiles.

Q6: What evidence supports the anticancer activity of compounds incorporating the 2,4-dimethyl-1H-pyrrole scaffold?

A6: In vitro studies demonstrated the ability of 5-bromo-7-azaindolin-2-one derivatives, containing the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, to inhibit the growth of various cancer cell lines, including HepG2, A549, and Skov-3. [] Some derivatives exhibited superior potency compared to the known tyrosine kinase inhibitor Sunitinib. []

Q7: Has the in vivo efficacy of these compounds been evaluated?

A7: Yes, TSU-68 effectively inhibited liver metastasis in a mouse model of colon cancer. [] Notably, the compound demonstrated an ability to modulate the tumor microenvironment, suggesting an additional mechanism for its anticancer activity. []

Q8: What analytical techniques are commonly employed for characterizing compounds containing the 2,4-dimethyl-1H-pyrrole moiety?

A8: Researchers rely on a combination of spectroscopic techniques for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] Additionally, X-ray diffraction studies have been instrumental in elucidating the crystal structures of these compounds and their salts, providing valuable insights into their solid-state properties. [, , , ]

Q9: Have any specific analytical methods been developed to quantify these compounds in biological matrices?

A9: Yes, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the specific and sensitive quantification of Sunitinib in serum. [] This method overcomes challenges associated with light-induced isomerization of the drug, allowing for accurate measurement of its pharmacokinetic profile. []

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